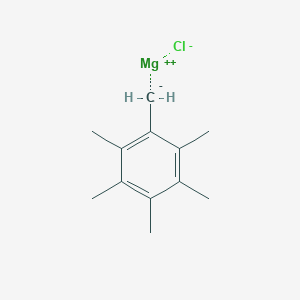
2,3,4,5,6-Pentamethylbenzylmagnesium chloride, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentamethylbenzylmagnesium chloride, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is a solution in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethylbenzylmagnesium chloride typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of Grignard reagents, including 2,3,4,5,6-Pentamethylbenzylmagnesium chloride, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often produced in situ and used immediately to avoid decomposition.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentamethylbenzylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used with 2,3,4,5,6-Pentamethylbenzylmagnesium chloride include:
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Electrophiles: Various electrophilic species in coupling reactions.
The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from these reactions include:
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentamethylbenzylmagnesium chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentamethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. The molecular targets are typically carbonyl compounds, halides, and other electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
- 4-Methylbenzylmagnesium chloride
- 2-Methoxybenzylmagnesium chloride
Uniqueness
2,3,4,5,6-Pentamethylbenzylmagnesium chloride is unique due to the presence of multiple methyl groups on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. The steric hindrance provided by the methyl groups can affect the approach of electrophiles, leading to different reaction outcomes compared to less substituted benzylmagnesium chlorides.
Propiedades
Fórmula molecular |
C12H17ClMg |
|---|---|
Peso molecular |
221.02 g/mol |
Nombre IUPAC |
magnesium;1-methanidyl-2,3,4,5,6-pentamethylbenzene;chloride |
InChI |
InChI=1S/C12H17.ClH.Mg/c1-7-8(2)10(4)12(6)11(5)9(7)3;;/h1H2,2-6H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MPSVBWTUUULFLY-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)[CH2-])C)C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


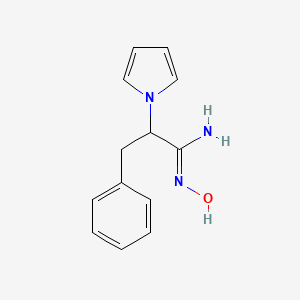
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)

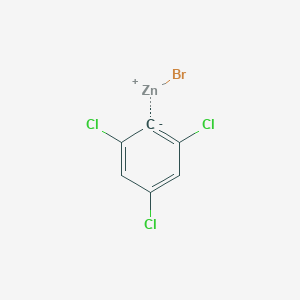

![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
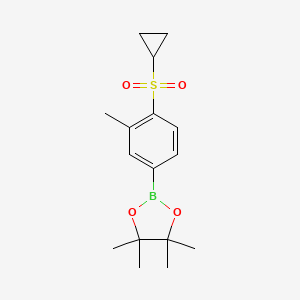
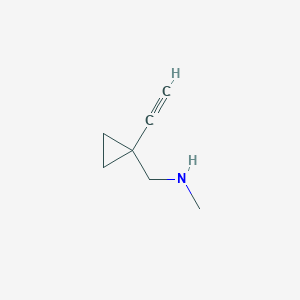
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)
![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)
